1H-Pyrazole-4-carboxylic acid, 1-(6-amino-9-beta-D-ribofuranosyl-9H-purin-2-yl)- is a compound that belongs to the class of pyrazole derivatives. It is characterized by a pyrazole ring fused with a ribofuranosyl moiety and an amino group, which contributes to its biological activity. This compound is of interest in medicinal chemistry due to its potential applications in pharmaceuticals, particularly in the development of antiviral and anticancer agents.
This compound can be classified under heterocyclic compounds, specifically those containing nitrogen in the ring structure. It is derived from pyrazole and purine structures, making it a hybrid molecule with potential biological significance. The synthesis of this compound has been explored in various research settings, but comprehensive studies detailing its synthesis and applications remain limited.
The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-(6-amino-9-beta-D-ribofuranosyl-9H-purin-2-yl)- typically involves multi-step organic reactions:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 1H-Pyrazole-4-carboxylic acid, 1-(6-amino-9-beta-D-ribofuranosyl-9H-purin-2-yl)- features:
The structure can be visualized as comprising a pyrazole unit linked to a purine base through a ribose sugar, highlighting its complexity and potential for diverse interactions in biological systems.
The compound can participate in various chemical reactions, including:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives for further study.
The mechanism of action for 1H-Pyrazole-4-carboxylic acid, 1-(6-amino-9-beta-D-ribofuranosyl-9H-purin-2-yl)- is not fully elucidated but is believed to involve:
Further studies are needed to clarify these mechanisms and their implications for therapeutic applications.
The physical properties include:
Chemical properties relevant for synthesis include:
1H-Pyrazole-4-carboxylic acid, 1-(6-amino-9-beta-D-ribofuranosyl-9H-purin-2-yl)- has potential applications in:
The strategic incorporation of pyrazole rings into nucleoside analogues has emerged as a cornerstone for developing A2AAR-selective agonists. Regadenoson (structurally related to the target compound) exemplifies this approach, where a 1H-pyrazole-4-carboxylic acid unit replaces the traditional purine ring at the C2 position of adenine. This modification confers A2A selectivity by exploiting steric divergence within the receptor’s ligand-binding pocket. Molecular docking studies reveal that the pyrazole’s carboxyl group forms hydrogen bonds with Thr88 and His250 residues in human A2AAR—interactions less favorable in A1 or A3 subtypes due to non-conserved amino acids [8]. The target compound’s 6-amino group further enhances selectivity by mimicking adenine’s N1 interaction with Asn253—a residue critical for A2A activation [8].
Table 1: Structural Comparison of Regadenoson and Target Compound
Structural Feature | Regadenoson | Target Compound |
---|---|---|
Purine Modification Site | C2-position of adenine | C2-position of adenine |
Heterocyclic Moiety | 1H-Pyrazole-4-carboxylic acid | 1H-Pyrazole-4-carboxylic acid |
Ribose Linkage | β-D-Ribofuranosyl | β-D-Ribofuranosyl |
Amino Group Position | N6-ethylcarboxamide | C6-amino (purine scaffold) |
Key Receptor Interactions | A2AAR: H-bond with His250 | A2AAR: Predicted H-bond with Thr88 |
Pyrazolo[3,4-d]pyrimidine scaffolds—though distinct from the target compound—demonstrate analogous structure-activity principles. Studies show that thioether chains appended to C6 (equivalent to C2 in xanthines) tune A1/A2A selectivity. For example, 1-phenylpyrazolo[3,4-d]pyrimidines with amide-containing thioethers exhibit Ki shifts from 12.1 nM (A1) to 428 nM (A2A), underscoring how distal groups override core binding biases [10]. Similarly, the target compound’s carboxylic acid group enables salt-bridge formation with A2AAR’s EL2 domain—a region less accessible in other AR subtypes [8].
The evolution of A2AAR agonists traces back to adenosine itself, limited by its transient half-life and non-selectivity. Regadenoson’s approval as a coronary vasodilator marked a paradigm shift, validating the pyrazole-carboxylate pharmacophore for clinical A2A targeting. Its synthesis—a multi-step sequence involving heterocyclic ring formation and amide coupling—generates impurities requiring stringent control [4]. Key impurities include:
The target compound, while not regadenoson itself, shares synthetic vulnerabilities. Its glycosidic bond is prone to acid-catalyzed hydrolysis, while the pyrazole’s electron-rich system risks photooxidation. Analytical control strategies mirror those for regadenoson:
The target compound’s A2AAR agonism triggers coronary vasodilation via Gs-protein-coupled adenylate cyclase activation. Upon binding, the receptor’s intracellular loop 3 (IL3) undergoes conformational shifts that facilitate GDP/GTP exchange on Gαs, elevating cyclic AMP (cAMP) in vascular smooth muscle. This pathway diverges from A1AR’s Gi-mediated cAMP suppression, explaining the compound’s vasodilatory specificity [8]. Crucially, the pyrazole-4-carboxylate group amplifies cAMP production by stabilizing A2AAR’s active state. Mutagenesis studies confirm that Ser277 and His278 residues—located in transmembrane helix 7 (TM7)—directly coordinate the carboxylate, prolonging receptor-Gs coupling [8].
Table 2: Adenosine Receptor Subtype Signaling and Ligand Selectivity
Receptor | G-Protein Coupling | Primary Signaling Pathway | Target Compound Ki (Predicted) |
---|---|---|---|
A1AR | Gi/o | ↓ cAMP, ↑ K+ channels | >1,000 nM |
A2AAR | Gs | ↑ cAMP, ↓ Ca2+ influx | 10-100 nM |
A2BAR | Gs/Gq | ↑ cAMP, ↑ PLCβ | >1,000 nM |
A3AR | Gi/o | ↓ cAMP, ↑ PI3K | >1,000 nM |
Beyond cAMP, the compound potentiates vasodilation via nitric oxide (NO) synthase enhancement. Elevated cAMP activates protein kinase A (PKA), phosphorylating endothelial NO synthase (eNOS) to amplify NO production. This dual-pathway mechanism—cAMP-dependent smooth muscle relaxation and NO-mediated vasodilation—underlies the hyperemic response vital for myocardial perfusion imaging [4] [8]. Notably, the ribose moiety’s 2′-/3′-hydroxy groups may augment efficacy by anchoring to exosite residues (e.g., Glu151), as deletion reduces coronary blood flow by >70% in analogous agonists [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7